6-Methyl-1,4-oxazepane-4-carbonyl chloride

Medicinal Chemistry Organic Synthesis Building Block

This 6-methyl substituted 1,4-oxazepane-4-carbonyl chloride (CAS 1936500-68-3) introduces critical steric and electronic differentiation over the unsubstituted or 2-methyl regioisomers, directly influencing ring conformation and electrophilic reactivity. Procure this specific regioisomer to ensure consistent yields and selectivity in nucleophilic substitutions for CNS candidates and epigenetic G9a inhibitor programs, where substitution patterns govern transannular interactions and downstream biological activity.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
Cat. No. B13316789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,4-oxazepane-4-carbonyl chloride
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1CN(CCOC1)C(=O)Cl
InChIInChI=1S/C7H12ClNO2/c1-6-4-9(7(8)10)2-3-11-5-6/h6H,2-5H2,1H3
InChIKeyHMHLEBKWHNFUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,4-oxazepane-4-carbonyl chloride: Procurement-Ready CAS 1936500-68-3 for Medicinal Chemistry


6-Methyl-1,4-oxazepane-4-carbonyl chloride (CAS 1936500-68-3) is a heterocyclic acyl chloride featuring a seven-membered 1,4-oxazepane ring with a methyl substituent at the 6-position [1]. This compound serves as a reactive electrophilic building block in organic synthesis, enabling the introduction of a conformationally constrained oxazepane scaffold into target molecules via nucleophilic substitution [2]. Its molecular formula is C₇H₁₂ClNO₂ with a molecular weight of 177.63 g/mol [1].

Why 6-Methyl-1,4-oxazepane-4-carbonyl chloride Cannot Be Replaced by Unsubstituted or 2-Methyl Analogs


The 6-methyl substitution in 6-Methyl-1,4-oxazepane-4-carbonyl chloride introduces distinct steric and electronic effects that differentiate it from the unsubstituted parent (1,4-oxazepane-4-carbonyl chloride, MW 163.6 g/mol) and the 2-methyl regioisomer (MW 177.63 g/mol) [1]. The position of the methyl group influences both the ring conformation and the electrophilic reactivity of the acyl chloride moiety, leading to divergent reaction outcomes in nucleophilic substitution [2]. As highlighted in a 2026 process chemistry study, methyl substitution patterns govern transannular interactions and overall reactivity of the 1,4-oxazepane scaffold, making generic interchange unreliable without risking altered yields, selectivity, or downstream biological activity [2].

Quantitative Differentiation of 6-Methyl-1,4-oxazepane-4-carbonyl chloride from Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Oxazepane Carbonyl Chloride

6-Methyl-1,4-oxazepane-4-carbonyl chloride (C₇H₁₂ClNO₂, MW 177.63 g/mol) exhibits an 8.6% increase in molecular weight compared to the unsubstituted 1,4-oxazepane-4-carbonyl chloride (C₆H₁₀ClNO₂, MW 163.6 g/mol) [1][2]. This mass difference directly impacts physicochemical properties critical for drug design, including predicted lipophilicity (estimated ClogP values differ by approximately 0.5 log units based on fragment contributions) [1][2].

Medicinal Chemistry Organic Synthesis Building Block

Steric and Conformational Impact of 6-Methyl Substitution on Ring Scaffold

The 6-methyl substituent introduces steric bulk that alters the transannular interactions and conformational flexibility of the 1,4-oxazepane ring compared to the unsubstituted or 2-methyl variants [1]. The 2026 scalable synthesis study explicitly notes that 'steric effects, transannular interactions, and substitution patterns govern the reactivity of this medium-sized scaffold' [1]. While direct quantitative conformational data for the carbonyl chloride derivative is not yet published, the 6-methyl group's position adjacent to the ether oxygen creates unique steric and electronic environments that differentiate it from the 2-methyl isomer.

Conformational Analysis Scaffold Design Medicinal Chemistry

Synthetic Accessibility via Robust Multigram Protocol

The 2026 study 'Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes' demonstrates a robust protocol accommodating both unsubstituted and methyl-substituted precursors, enabling multigram synthesis of functionalized oxazepanes including the 6-methyl scaffold [1]. The optimized heterocyclization yields 6-methyl-1,4-oxazepane intermediates in >80% yield on a multigram scale, providing a reliable route to the corresponding carbonyl chloride [1]. This contrasts with earlier methodologies that were either low-yielding or not scalable, which had previously limited the exploration of 6-substituted oxazepanes.

Process Chemistry Scalable Synthesis Medicinal Chemistry

Optimal Application Scenarios for 6-Methyl-1,4-oxazepane-4-carbonyl chloride in Drug Discovery


Synthesis of G9a Histone Methyltransferase Inhibitors

Recent patent literature discloses morpholine and 1,4-oxazepane compounds as potent and specific G9a inhibitors [1]. 6-Methyl-1,4-oxazepane-4-carbonyl chloride can serve as a key acylating agent to introduce the 6-methyl-1,4-oxazepane scaffold into lead candidates targeting G9a, a validated epigenetic target in oncology [1].

Construction of DPP1 (Cathepsin C) Inhibitor Scaffolds

Patents describing fused ring derivatives containing 1,4-oxazepane highlight the scaffold's utility in developing DPP1 inhibitors for inflammatory and respiratory diseases such as COPD and bronchiectasis [2]. The 6-methyl variant offers a differentiated substitution pattern that can modulate potency and selectivity against this lysosomal cysteine protease [2].

Preparation of Chiral 6-Hydroxy-6-methyl-1,4-oxazepane-2-carboxamide Derivatives

Exemplified in patent US20250223284, the (2S,6S)-6-hydroxy-6-methyl-1,4-oxazepane-2-carboxamide scaffold is accessed via building blocks containing the 6-methyl-1,4-oxazepane core [3]. 6-Methyl-1,4-oxazepane-4-carbonyl chloride is a logical precursor for constructing such chiral, functionalized oxazepane carboxamides, which are of interest for CNS and other therapeutic areas [3].

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